N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide
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Overview
Description
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of bromine, fluorine, and chlorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate halogenated compound under acidic or basic conditions.
Introduction of Bromine and Fluorine: The next step involves the selective bromination and fluorination of the benzofuran core. This can be accomplished using bromine and fluorine reagents under controlled conditions to ensure selective substitution at the desired positions.
Acylation Reaction: The final step involves the acylation of the substituted benzofuran with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes this compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The benzofuran core can undergo oxidation and reduction reactions under appropriate conditions. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, and ethers.
Oxidation Products: Oxidized benzofuran derivatives.
Reduction Products: Reduced benzofuran derivatives.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.
Comparison with Similar Compounds
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide can be compared with other benzofuran derivatives, such as:
N-(5-Bromo-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N-(6-Fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide: Lacks the bromine atom, which may influence its substitution reactions and pharmacological properties.
N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-acetamide: Lacks the chloro group, which may alter its hydrolysis and substitution reactions.
Properties
IUPAC Name |
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO2/c11-6-1-5-8(14-10(15)3-12)4-16-9(5)2-7(6)13/h1-2,8H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQOCXYNJJICCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)F)Br)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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